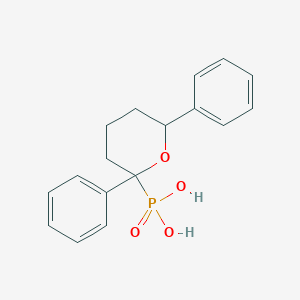

(2,6-Diphenyloxan-2-yl)phosphonic acid

Description

Properties

CAS No. |

62173-57-3 |

|---|---|

Molecular Formula |

C17H19O4P |

Molecular Weight |

318.30 g/mol |

IUPAC Name |

(2,6-diphenyloxan-2-yl)phosphonic acid |

InChI |

InChI=1S/C17H19O4P/c18-22(19,20)17(15-10-5-2-6-11-15)13-7-12-16(21-17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H2,18,19,20) |

InChI Key |

BYNSIBHKVBNOEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC(C1)(C2=CC=CC=C2)P(=O)(O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diphenyloxan-2-yl)phosphonic acid typically involves the reaction of 2,6-diphenyloxan with a suitable phosphonating agent. One common method is the use of dialkyl or diaryl phosphonates, which undergo dealkylation under acidic conditions (e.g., HCl) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale reactions using dichlorophosphine or dichlorophosphine oxide as starting materials. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,6-Diphenyloxan-2-yl)phosphonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products:

Scientific Research Applications

(2,6-Diphenyloxan-2-yl)phosphonic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug development and enzyme inhibition.

Medicine: Research explores its use in developing new pharmaceuticals, especially those targeting specific enzymes or pathways.

Mechanism of Action

The mechanism by which (2,6-Diphenyloxan-2-yl)phosphonic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Derivatives

Structural and Electronic Comparisons

Aminophosphonic Acids

Aminophosphonic acids, such as γ-amino-β-hydroxyphosphonates (e.g., compound 1 in ), share the phosphonic acid moiety but incorporate amino and hydroxyl groups. These structural features enhance their ability to mimic natural amino acids and participate in enzyme inhibition (e.g., renin and phosphatase resistance) . In contrast, (2,6-diphenyloxan-2-yl)phosphonic acid lacks amino functionality but compensates with aromatic substituents, which may improve π-π stacking interactions in supramolecular assemblies or surface modifications .

Alkyl and Aryl Phosphonic Acids

Linear alkyl phosphonic acids (e.g., propyl or hexyl phosphonic acids) exhibit pKa values that increase with chain length due to the electron-repelling effect of saturated carbons (Table II, ). For example:

| Compound | (pK₁ + pK₂)/2 |

|---|---|

| Propyl phosphonic acid | ~2.5 |

| Hexyl phosphonic acid | ~3.0 |

This contrasts with α-hydroxyfarnesylphosphonic acid (), where the hydroxyl group adjacent to the phosphonic acid lowers pKa via intramolecular hydrogen bonding.

Stability and Hydrolysis Resistance

Phosphonic acids generally resist enzymatic hydrolysis better than carboxylic acids due to the tetrahedral geometry and stronger P-O bonds. (2,6-Diphenyloxan-2-yl)phosphonic acid’s rigid, bulky structure may further hinder hydrolysis compared to smaller analogs like methylphosphonic acid. This stability is comparable to γ-amino-β-hydroxyphosphonates (), which are designed as phosphatase-resistant phosphate mimics .

Metal Ion Chelation and Selectivity

Phosphonic acids are widely used in ion-exchange resins for selective metal binding. Aminophosphonic acid resins () show high affinity for Cu²⁺, Pb²⁺, and Eu³⁺ due to combined amine and phosphonate coordination sites. In contrast, (2,6-diphenyloxan-2-yl)phosphonic acid’s lack of amine groups may reduce its versatility but enhance selectivity for metals favoring aromatic interactions (e.g., Cd²⁺ or soft Lewis acids). Monofunctional phosphonic acid resins () exhibit lower capacity for multivalent ions compared to bifunctional systems, suggesting that the diphenyloxane derivative’s chelation efficiency depends on its ability to form stable coordination geometries.

Environmental and Regulatory Considerations

Phosphonic acid residues in organic products () are a regulatory concern due to their persistence in plants and soil. (2,6-Diphenyloxan-2-yl)phosphonic acid’s hydrophobic aryl groups may reduce water solubility and slow microbial degradation compared to hydrophilic analogs like fosetyl-Al. This necessitates careful lifecycle analysis in agrochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.